1-butyl-2-propyl-1H-benzimidazole
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Overview
Description
1-butyl-2-propyl-1H-benzimidazole is a heterocyclic compound with a benzimidazole core. Its chemical formula is C10H12N2 . Let’s break down its structure:
- Benzimidazole Core : The benzimidazole ring consists of two fused nitrogen-containing aromatic rings. It’s a five-membered heterocycle with three carbon atoms, two nitrogen atoms, and two double bonds. The compound’s systematic name is derived from this core structure.
Preparation Methods
Synthetic Routes:
Several synthetic routes lead to 1-butyl-2-propyl-1H-benzimidazole. One common approach involves the condensation of 1,2-diaminobenzene (o-phenylenediamine) with an appropriate alkyl halide (such as butyl chloride) under basic conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production:
While industrial-scale production methods may vary, the synthesis typically occurs through efficient and scalable processes. These methods ensure high yields and purity.
Chemical Reactions Analysis
1-butyl-2-propyl-1H-benzimidazole participates in various chemical reactions:
- Oxidation and Reduction : The compound can undergo oxidation or reduction reactions, leading to the formation of different functional groups.
- Substitution Reactions : Alkyl or aryl groups can be substituted onto the benzimidazole ring, altering its properties.
- Common Reagents and Conditions : Reagents like strong bases (e.g., sodium hydroxide) and alkyl halides (e.g., butyl chloride) are used. Reaction conditions vary based on the specific transformation.
- Major Products : The major products depend on the reaction type. For example, substitution reactions yield alkylated or arylated benzimidazole derivatives.
Scientific Research Applications
1-butyl-2-propyl-1H-benzimidazole finds applications in various fields:
- Medicine : It may exhibit pharmacological properties, such as antitumor, anti-inflammatory, or antimicrobial effects.
- Chemistry : Researchers use it as a building block for designing novel compounds.
- Industry : It could serve as a corrosion inhibitor for metals and alloys .
Mechanism of Action
The compound’s mechanism of action depends on its specific biological target. It may interact with receptors, enzymes, or other cellular components. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
1-butyl-2-propyl-1H-benzimidazole can be compared with related benzimidazole derivatives. Its uniqueness lies in its specific alkyl substituents and potential biological activities.
Similar Compounds:- Clemizole (antihistaminic)
- Etonitazene (analgesic)
- Omeprazole and pantoprazole (antiulcer)
- Metronidazole (antibacterial)
- Ornizadole (antiprotozoal and antibacterial)
Properties
Molecular Formula |
C14H20N2 |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-butyl-2-propylbenzimidazole |
InChI |
InChI=1S/C14H20N2/c1-3-5-11-16-13-10-7-6-9-12(13)15-14(16)8-4-2/h6-7,9-10H,3-5,8,11H2,1-2H3 |
InChI Key |
HEWBKLAGWCXMEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1CCC |
Origin of Product |
United States |
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